3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole

Medicinal Chemistry Scaffold Hopping Redox State Analysis

3-Methyl-8-nitro-1-phenyl-1,4-dihydrobenzopyrano[4,3-c]pyrazole (CAS 654651-04-4) is a tricyclic heterocycle fusing a chromene (benzopyran) ring with a pyrazole, classified within the broader benzopyrano[4,3-c]pyrazole family. The compound features a 3-methyl group, an 8-nitro substituent, and an N-1 phenyl ring on the reduced pyrazole nucleus.

Molecular Formula C17H13N3O3
Molecular Weight 307.30 g/mol
CAS No. 654651-04-4
Cat. No. B12921791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole
CAS654651-04-4
Molecular FormulaC17H13N3O3
Molecular Weight307.30 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1COC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
InChIInChI=1S/C17H13N3O3/c1-11-15-10-23-16-8-7-13(20(21)22)9-14(16)17(15)19(18-11)12-5-3-2-4-6-12/h2-9H,10H2,1H3
InChIKeyHTLLODHYJZSRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole (CAS 654651-04-4): Basic Identity and Core Structural Class


3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole (CAS 654651-04-4) is a tricyclic heterocycle fusing a chromene (benzopyran) ring with a pyrazole, classified within the broader [1]benzopyrano[4,3-c]pyrazole family [1]. The compound features a 3-methyl group, an 8-nitro substituent, and an N-1 phenyl ring on the reduced pyrazole nucleus. A key computed property is its XLogP of 3.3 and topological polar surface area (TPSA) of 72.9 Ų [1], establishing it as a moderately lipophilic, neutral scaffold with limited hydrogen-bonding capacity. Its structure positions it at the intersection of chromene-based and pyrazole-centric discovery libraries [2], though targeted pharmacological datasets for this exact structure remain scarce.

Why Generic 1,4-Dihydrobenzopyrano[4,3-c]pyrazoles Cannot Substitute for 654651-04-4 in Structure-Activity Programs


The benzopyrano[4,3-c]pyrazole scaffold is profoundly sensitive to both the oxidation state of the pyrazole ring and the electronic character of the aryl substituents. The 4-oxo series (carbonyl at position 4) has yielded CpIMPDH inhibitors with IC50 values reaching 20 nM [1], activity that relies on a planar, conjugated ring system unavailable in the 1,4-dihydro form of 654651-04-4. Additionally, SAR studies on benzodiazepine receptor ligands within this scaffold demonstrate that even minor modifications in the N-1 aryl group or the presence of a 7-methoxy rather than an 8-nitro group profoundly shift binding profiles [2]. Therefore, substituting 654651-04-4 with a 4-oxo, 7-methoxy, or 4,4-dimethyl analogue will produce a different electronic surface, lipophilicity, and likely a distinct target engagement profile. The limited public bioactivity data for this specific compound should not be misinterpreted as interchangeability; rather, it reflects a gap in published profiling that demands end-user diligence.

Quantitative Differentiation of 3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole Against Closest Available Comparators


Redox State Differentiation from the 4-Oxo Series: 1,4-Dihydro vs. 4-Oxo Scaffold Comparison

The 1,4-dihydro core of 654651-04-4 lacks the carbonyl at position 4 that defines the extensively studied 4-oxo-[1]benzopyrano[4,3-c]pyrazole series. In the 4-oxo series, the C4 carbonyl is critical for planarity and hydrogen-bond acceptor capacity. The target compound replaces this with a methylene (CH2) bridge, reducing the hydrogen-bond acceptor count from 5 (in the minimal 4-oxo analogue) to 4 [1], while simultaneously lowering the TPSA from a computed ~90 Ų to 72.9 Ų [1]. This redox state shift directly alters the scaffold's electrostatic potential and is likely to eliminate interactions with targets that require the flat, conjugated 4-oxo system, such as the CpIMPDH active site [2].

Medicinal Chemistry Scaffold Hopping Redox State Analysis

Nitrogen-Substitution Pattern Differentiation: 8-Nitro vs. 7-Methoxy Isosteres

Within the 1,4-dihydrobenzopyrano[4,3-c]pyrazole class, disclosed patent examples include 7-methoxy-4,4-dimethyl derivatives developed as CNS depressants [2]. The target compound bears an electron-withdrawing nitro group at position 8 instead of an electron-donating methoxy at position 7. Using the computed XLogP as an indicator, the target compound has an XLogP of 3.3 [1], while a 7-methoxy-4,4-dimethyl analogue (without nitro) would be expected to exhibit an XLogP closer to 2.8-3.0 due to the different electronic nature of the substituents and the absence of the nitro group's dipole. The nitro group also introduces a strong permanent dipole moment and alters the electrostatic potential surface, which is likely to shift GABAA receptor affinity relative to the 7-methoxy series [2].

Structure-Activity Relationships Electronic Effects Benzodiazepine Receptor Ligands

Commercial Availability and Minimum Purity Specification vs. Research-Grade Analogues

A commercial source lists 654651-04-4 at a catalog purity of 97% . While not unique in absolute terms, this specification provides a quantifiable baseline for procurement absent in many structurally related chromeno[4,3-c]pyrazoles that are either not commercially stocked or available only as custom synthesis products with unspecified purity. This documented availability with a defined purity metric reduces the time-to-experiment risk compared to sourcing unlisted analogues that require de novo synthesis and characterization.

Chemical Procurement Quality Control Sourcing

Recommended Scientific and Industrial Application Scenarios for 3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole


Scaffold-Hopping Library Design: Replacing 4-Oxo Cores with 1,4-Dihydro Cores

Use 654651-04-4 as a core scaffold to explore the impact of redox state on target engagement. As shown in Section 3, the 1,4-dihydro form differs from the 4-oxo series by -1 H-bond acceptor and -17 Ų TPSA [1]. Incorporate this compound into a scaffold-hopping library alongside its 4-oxo counterpart (e.g., CAS 133632-88-9) to systematically probe how the loss of the carbonyl affects potency, selectivity, and permeability in your assay cascade.

Electronic Surface Modulation SAR Campaigns Centered on 8-Nitro Substituent

Exploit the strong electron-withdrawing 8-nitro group to interrogate charge-transfer or dipole-dependent binding pockets. The XLogP shift of +0.4 relative to 7-methoxy analogues [1][3] provides a measurable parameter for correlating lipophilicity with cellular activity. Pair 654651-04-4 with its 7-methoxy, 8-amino, or des-nitro analogues to construct a quantitative substituent effect matrix.

Rapid Procurement-Enabled Pilot Screening in Understudied Kinase or GPCR Panels

Leverage the documented 97% purity and commercial availability to rapidly acquire sufficient material for broad-panel screening without the delay of custom synthesis. This is particularly relevant for research groups needing to test the chromeno[4,3-c]pyrazole pharmacophore in kinase, PDE, or GPCR assays where no prior art exists, but where the scaffold's shape complementarity and intermediate lipophilicity (XLogP = 3.3) [1] suggest potential binding.

Negative Control for CpIMPDH Inhibitor Profiling

Because the 4-oxo series has produced nanomolar CpIMPDH inhibitors [2], and 654651-04-4 lacks the critical C4 carbonyl, this compound can serve as a matched negative control. Its inability to present the planar, conjugated system required for CpIMPDH binding makes it suitable for confirming on-target vs. off-target effects in Cryptosporidium or related protozoan models, provided the user independently verifies its inactivity in their specific assay conditions.

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